molecular formula C6H10F3N3 B2730295 2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine CAS No. 1638434-67-9

2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine

Cat. No.: B2730295
CAS No.: 1638434-67-9
M. Wt: 181.162
InChI Key: QZCKONJRWOJSQI-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine is a chemical compound that features a trifluoromethyl group attached to an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable building block for the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine typically involves the reaction of trifluoroacetimidoyl chlorides with suitable amines under controlled conditions. One common method includes the use of hydrazine hydrate and benzene-1,3,5-triyl triformate as starting materials . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The imidazole ring can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the trifluoromethyl group and the imidazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[2-(trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N3/c7-6(8,9)5-11-2-4-12(5)3-1-10/h1-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCKONJRWOJSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)C(F)(F)F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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